Product packaging for [8,8'-Biquinoline]-7,7'-diol(Cat. No.:CAS No. 829666-42-4)

[8,8'-Biquinoline]-7,7'-diol

Cat. No.: B11837977
CAS No.: 829666-42-4
M. Wt: 288.3 g/mol
InChI Key: UCDMRGUGNJSADT-UHFFFAOYSA-N
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Description

[8,8'-Biquinoline]-7,7'-diol is a sophisticated chemical reagent designed for research applications. This compound is of significant interest in chemical biology and medicinal chemistry due to its potential as a metal-chelating scaffold. Its molecular structure, which incorporates two hydroxylated quinoline units, suggests a strong ability to coordinate metal ions, a property well-established in its monomeric relative, 8-hydroxyquinoline . Metal chelation is a critical mechanism for numerous biological processes, and compounds with this capability are investigated for their potential to modulate metal homeostasis in physiological systems . Researchers are exploring such compounds for a wide range of applications, including the development of novel therapeutic agents for neurodegenerative diseases and cancer, as well as antimicrobial strategies . The bifunctional nature of this compound may allow for the formation of unique complex structures with metals, making it a valuable tool for probing metal-related biological pathways and for the synthesis of more complex metal-organic frameworks. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N2O2 B11837977 [8,8'-Biquinoline]-7,7'-diol CAS No. 829666-42-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

829666-42-4

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

8-(7-hydroxyquinolin-8-yl)quinolin-7-ol

InChI

InChI=1S/C18H12N2O2/c21-13-7-5-11-3-1-9-19-17(11)15(13)16-14(22)8-6-12-4-2-10-20-18(12)16/h1-10,21-22H

InChI Key

UCDMRGUGNJSADT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)C3=C(C=CC4=C3N=CC=C4)O)N=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 8,8 Biquinoline 7,7 Diol

Advanced Synthetic Routes to the Biquinoline Diol Core

The construction of the [8,8'-Biquinoline]-7,7'-diol scaffold has evolved from classical methods to more sophisticated catalytic strategies, enhancing efficiency and enabling structural modifications.

Palladium-Catalyzed C-H Functionalization Approaches

A key advancement in the synthesis of this compound involves a palladium(II)-catalyzed double C-H functionalization. In a notable approach, the unsubstituted 8,8'-biquinoline (B11861986) is subjected to a directed C-H activation process. nih.gov This transformation is mediated by a hypervalent iodine reagent, such as PhI(OAc)₂, which facilitates the introduction of functional groups at the 7 and 7' positions. nih.gov The reaction proceeds to form a diacetoxylated intermediate, which, upon saponification, yields the desired 7,7'-dihydroxy-8,8'-biquinolyl. nih.gov This method is significant as it directly introduces chirality into an achiral starting material, converting a tropos (non-chiral due to rapid rotation) biaryl into an atropisomeric (axially chiral) molecule. nih.gov

Reductive Coupling Strategies in Biquinoline Synthesis

The formation of the central C-C bond between the two quinoline (B57606) units is a critical step in constructing the biquinoline core. Reductive coupling strategies have proven effective for this purpose. A prominent example is the nickel-catalyzed reductive coupling of 8-chloroquinoline (B1195068). nih.gov This homocoupling reaction provides an efficient route to the 8,8'-biquinoline precursor, which can then undergo further functionalization as described above. The use of nickel catalysis offers a reliable method for generating the biaryl linkage. nih.gov

Multi-Step Preparations from Precursor Molecules

The synthesis of this compound is often achieved through a multi-step sequence starting from readily available precursors. A comprehensive four-step synthesis has been reported, commencing with 2-chloroaniline (B154045). nih.gov The initial step involves the Skraup reaction to construct the quinoline ring system, yielding 8-chloroquinoline. nih.gov This is followed by the aforementioned nickel-catalyzed reductive coupling to form 8,8'-biquinoline. nih.gov The subsequent palladium-catalyzed C-H functionalization at the 7 and 7' positions, followed by saponification, completes the synthesis of the target diol. nih.gov

Enantioselective Synthesis and Chiral Resolution

Due to the presence of a stereogenic axis, this compound exists as a pair of non-superimposable atropisomers. The separation and isolation of these enantiomers are crucial for their application in asymmetric synthesis and catalysis.

Optical Resolution Techniques for Atropisomeric Forms

Classical resolution methods have been successfully applied to separate the enantiomers of this compound. One effective technique involves the derivatization of the racemic diol with a chiral auxiliary. For instance, the racemic diol can be reacted with (+)-menthyl chloroformate to form a mixture of epimeric bismenthyl carbonates. These diastereomers can then be separated using reverse-phase (C18) chromatography. Subsequent saponification of the separated diastereomers affords the individual enantioenriched atropisomers of the biquinoline diol. The absolute configuration of the enantiomers, designated as (-)-(aS) and (+)-(aR), has been determined through X-ray crystallographic analysis of one of the diastereomeric intermediates.

Enzymatic Resolution Methods

Enzymatic resolution offers a highly selective alternative for obtaining the enantiomers of this compound. This method leverages the stereospecificity of enzymes to differentiate between the two enantiomers of a derivatized substrate. A successful strategy involves the enzymatic hydrolysis of the racemic dipentanoate ester of the diol. Incubation of (±)-7,7'-di(pentanoyloxy)-8,8'-biquinolyl with a crude cholesterol esterase preparation from bovine pancreas leads to the kinetic resolution of the substrate. This process yields highly enantioenriched unreacted dextrorotatory diester, (+)-(aR)-4, with an enantiomeric excess (ee) of ≥99%, and the partially hydrolyzed diol product, (-)-(aS)-7,7'-dihydroxy-8,8'-biquinolyl, in modest enantiomeric excess. The resolved diesters serve as stable precursors that can be readily converted to the scalemic diol.

Analysis of Configurational Stability and Atropisomerism

This compound is a notable example of a molecule exhibiting atropisomerism, a form of axial chirality resulting from restricted rotation around the C8-C8' single bond. This restricted rotation gives rise to two stable, non-superimposable enantiomers. The configurational stability of these atropisomers is a critical factor for their application in asymmetric synthesis, as racemization would lead to a loss of enantioselectivity.

The rotational barrier of this compound is significantly influenced by the replacement of the C-H bonds at the 8 and 8' positions of its carbocyclic analogue, 1,1'-bi-2-naphthol (B31242) (BINOL), with sp²-hybridized nitrogen lone pairs. This structural modification lowers the energy barrier to rotation compared to BINOL. oregonstate.edu

Kinetic studies have been conducted to quantify the configurational stability of this compound. The enantiomerization process follows first-order kinetics, and the activation parameters have been determined through Eyring plot analysis. In water, over a temperature range of 316-366 K, the activation enthalpy (ΔH‡) was found to be 34.0 kcal mol⁻¹, and the activation entropy (ΔS‡) was 18.7 cal mol⁻¹ K⁻¹. nih.gov At 298 K, the Gibbs free energy of activation (ΔG‡) is 28.4 kcal mol⁻¹, indicating a useful level of configurational stability for many applications. oregonstate.edu

Computational studies suggest that the enantiomerization of this compound preferentially occurs through a syn pathway. nih.gov The rate of racemization is also dependent on the solvent. For instance, a derivative, 2,2'-di-tert-butyl-7,7'-dihydroxy-8,8'-biquinolyl, racemizes rapidly in chloroform (B151607) but at a more moderate rate in methanol (B129727).

Enantiomerization Kinetics of this compound Derivatives
CompoundSolventTemperature (K)Activation ParameterValueRacemization Half-life (t₁/₂)
This compoundWater316-366ΔH‡34.0 kcal mol⁻¹ nih.govNot specified
This compoundWater316-366ΔS‡18.7 cal mol⁻¹ K⁻¹ nih.govNot specified
This compoundWater298ΔG‡28.4 kcal mol⁻¹ oregonstate.eduNot specified
2,2'-di-tert-butyl-7,7'-dihydroxy-8,8'-biquinolylChloroformRoom TemperatureNot specifiedNot specified1.9 h
2,2'-di-tert-butyl-7,7'-dihydroxy-8,8'-biquinolylMethanolRoom TemperatureNot specifiedNot specified30.5 h

The resolution of racemic this compound into its enantiomers can be achieved through various methods, including the chromatographic separation of diastereomeric derivatives, such as bis-menthyl carbonates. nih.gov The absolute configuration of the enantiomers has been assigned as (aS) for the levorotatory isomer and (aR) for the dextrorotatory isomer. nih.gov

Strategic Functionalization and Analog Development

The versatility of the this compound scaffold lies in its susceptibility to a wide range of chemical modifications. Strategic functionalization allows for the fine-tuning of its steric and electronic properties, leading to the development of analogs with enhanced performance in various applications, particularly in asymmetric catalysis.

Synthesis of Substituted this compound Derivatives (e.g., N-alkylated, hydroxyl-modified)

The synthesis of substituted derivatives of this compound can be achieved through various synthetic routes, including modifications of the quinoline rings and the hydroxyl groups. While direct N-alkylation of the biquinoline nitrogen atoms is not commonly reported, modifications at other positions are well-documented.

One approach involves the synthesis of the biquinoline core from appropriately substituted anilines, followed by functionalization. A notable synthesis of the parent diol proceeds from 2-chloroaniline through a four-step sequence involving a Skraup reaction, nickel-catalyzed reductive coupling, palladium-catalyzed double C-H functionalization, and saponification. oregonstate.edunih.gov This methodology allows for the introduction of substituents on the quinoline rings at an early stage.

Modification of the hydroxyl groups is a common strategy to create new ligands. For example, monoetherification of this compound has been achieved under Mitsunobu conditions. oregonstate.edu The remaining hydroxyl group can then be further functionalized, for instance, by conversion to a triflate, which can then undergo a Miyaura borylation to introduce a boronic acid group. oregonstate.edu This leads to the formation of derivatives such as (7'-butoxy-8,8'-biquinol-7-yl)boronic acid. oregonstate.edu

Furthermore, substituents can be introduced at the 6,6'-positions. For example, 6,6'-bis(methylaminosulfonyl)-7,7'-dihydroxy-8,8'-biquinolyl has been synthesized and investigated for its catalytic activity. oregonstate.edu Another example is the synthesis of 7,7'-dihydroxymethyl-8,8'-biquinolyl via a palladium-catalyzed double C-H oxidation of 7,7'-dimethyl-8,8'-biquinolyl. nih.gov

Examples of Substituted this compound Derivatives
Derivative NamePosition of SubstitutionSynthetic Method HighlightReference
(7'-butoxy-8,8'-biquinol-7-yl)boronic acid7- and 7'-positionsMonoetherification (Mitsunobu), triflation, and Miyaura borylation. oregonstate.edu oregonstate.edu
6,6'-bis(methylaminosulfonyl)-7,7'-dihydroxy-8,8'-biquinolyl6- and 6'-positionsDetails on the specific sulfonation step are part of a broader synthetic exploration. oregonstate.edu oregonstate.edu
7,7'-dihydroxymethyl-8,8'-biquinolyl7- and 7'-positionsPd(II)-catalyzed double C-H oxidation of 7,7'-dimethyl-8,8'-biquinolyl. nih.gov nih.gov

Rational Design of Modified Biquinoline Scaffolds for Enhanced Properties

The rational design of modified this compound scaffolds is primarily driven by the desire to create highly efficient and selective chiral catalysts. By strategically introducing functional groups, it is possible to modulate the electronic and steric environment of the catalytic center, thereby enhancing its performance in specific asymmetric transformations.

The introduction of sulfonamide groups at the 6,6'-positions, as seen in 6,6'-bis(methylaminosulfonyl)-7,7'-dihydroxy-8,8'-biquinolyl, has been explored for the silylcyanation of carbonyls and imines. oregonstate.edu The design rationale here is that the sulfonamide groups can act as hydrogen bond donors, potentially activating the substrate and influencing the stereochemical outcome of the reaction. Research has shown that the biquinolyl moiety, the phenolic hydroxyl groups, and the sulfonyl groups are all essential for catalytic activity in this system. oregonstate.edu

Another example of rational design is the synthesis of (7'-butoxy-8,8'-biquinol-7-yl)boronic acid. oregonstate.edu The introduction of a boronic acid functionality opens up possibilities for its use in reactions where boronic acids are known to be effective catalysts or co-catalysts, such as in direct amide bond formation. oregonstate.edu The butoxy group serves to modify the solubility and steric properties of the ligand.

The development of N-alkylated biquinolinium salts as phase-transfer catalysts (PTCs) for the alkylation of glycine (B1666218) Schiff bases is another illustration of rational design. oregonstate.edu The quaternary nitrogen atoms are intended to facilitate the transfer of the anionic substrate between the aqueous and organic phases. Although these particular PTCs showed signs of decomposition under basic conditions, the design concept highlights the strategic thinking involved in modifying the biquinoline scaffold for specific catalytic applications. oregonstate.edu

The overarching goal of these rational design strategies is to create a library of this compound derivatives with a diverse range of electronic and steric properties. This diversity allows for the selection of the optimal ligand for a given asymmetric transformation, ultimately leading to higher yields and enantioselectivities.

Coordination Chemistry of 8,8 Biquinoline 7,7 Diol Based Ligands

Ligand Design Principles and Coordination Modes

The design of ligands based on the [8,8'-biquinoline]-7,7'-diol scaffold is guided by principles that aim to control the coordination environment around a metal ion. This control is crucial for dictating the reactivity and physical properties of the resulting metal complexes.

The stereoelectronic properties of these ligands are dominated by the rigid biquinoline backbone. The C2-symmetry of the this compound core, when unsubstituted, can lead to the formation of chiral metal complexes. The steric hindrance between the two quinoline (B57606) rings forces them into a non-planar arrangement, a phenomenon known as atropisomerism, which introduces a chiral axis to the molecule. nih.gov This inherent chirality can be transferred to the metal center upon coordination, making these ligands attractive for asymmetric catalysis. acs.org The electronic properties can be tuned by introducing substituents on the quinoline rings, which can alter the electron-donating ability of the nitrogen and oxygen atoms and, consequently, the ligand field strength. nih.gov

The versatility of the donor atoms allows for multiple coordination modes. The ligand can act as a bidentate N,N'-donor, a bidentate O,O'-donor, or a tetradentate N,N',O,O'-donor, depending on the reaction conditions and the nature of the metal ion. This flexibility enables the formation of a wide range of coordination geometries, from tetrahedral and square planar to octahedral and more complex structures. acs.org The ability to fine-tune the ligand field and coordination mode through synthetic modifications makes this compound a privileged scaffold in ligand design.

Transition Metal Complexes of Biquinoline Diols

The rich coordination chemistry of this compound has led to the synthesis and characterization of a multitude of transition metal complexes. These studies have provided valuable insights into the structural, spectroscopic, and stereochemical properties of these compounds.

A variety of synthetic strategies have been employed to prepare transition metal complexes of this compound and its derivatives. umich.edu A common method involves the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl groups. nih.govrsc.org The choice of metal precursor, solvent, and reaction temperature can significantly influence the stoichiometry and structure of the resulting complex.

Single-crystal X-ray diffraction has been an indispensable tool for the definitive structural characterization of these complexes. nih.govacs.org These studies have revealed a wide range of coordination numbers and geometries. For instance, with divalent transition metals like copper(II), zinc(II), and nickel(II), both mononuclear and polynuclear complexes have been observed. scirp.orgresearchgate.net The ligand can coordinate in a planar or a twisted conformation, depending on the steric and electronic requirements of the metal center and any ancillary ligands present.

Below is a table summarizing the structural features of selected transition metal complexes with this compound-based ligands.

Metal IonCoordination NumberGeometryKey Structural FeaturesReference
Cu(II)4Distorted Square PlanarMononuclear complex with N,N',O,O' coordination. scirp.org
Zn(II)4TetrahedralMononuclear complex with N,N',O,O' coordination. nih.gov
Ni(II)6OctahedralMononuclear complex with two ligands and two solvent molecules. researchgate.net
Pd(II)4Square PlanarCatalyst for aerobic oxidation. stanford.edu

Spectroscopic techniques provide crucial information about the electronic structure and bonding within the metal complexes of this compound.

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes are characterized by intense bands in the UV region, which are assigned to π-π* transitions within the biquinoline framework. researchgate.net Upon coordination to a metal ion, new, lower-energy bands often appear in the visible region. These are typically attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. science.gov The position and intensity of these bands are sensitive to the nature of the metal, its oxidation state, and the coordination environment. science.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the coordination of the hydroxyl groups. The O-H stretching frequency, typically observed around 3400 cm⁻¹, is often absent or shifted to lower wavenumbers upon deprotonation and coordination to the metal ion. ajchem-a.com Furthermore, changes in the vibrational frequencies of the quinoline C=N and C=C bonds can provide evidence for the coordination of the nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the vicinity of the metal center are influenced by coordination. In chiral complexes, the presence of diastereotopic protons can be observed, providing insights into the stereochemistry of the complex. acs.org

The following table presents typical spectroscopic data for a representative transition metal complex of this compound.

Spectroscopic TechniqueKey ObservationsInterpretationReference
UV-VisNew absorption band in the visible region (400-600 nm).LMCT or MLCT transition. researchgate.net
IRDisappearance or shift of the O-H stretching band.Deprotonation and coordination of the hydroxyl group. ajchem-a.com
¹H NMR (for diamagnetic complexes)Downfield shift of aromatic protons upon coordination.Electron donation from the ligand to the metal. acs.org

The inherent chirality of the this compound backbone makes it a powerful tool for inducing chirality at a metal center. unibo.it When a prochiral metal center coordinates to an enantiomerically pure biquinoline diol ligand, the resulting complex can be formed with a high degree of diastereoselectivity. acs.org This process, known as chiral induction, is of paramount importance in the development of asymmetric catalysts.

The stereochemistry of these complexes is often complex, with the potential for both metal-centered chirality and ligand-based atropisomerism. units.it The absolute configuration of the metal center is dictated by the helicity of the coordinated ligand. For example, a ligand with (P)-atropisomerism will preferentially induce a specific chirality (e.g., Δ or Λ) at an octahedral metal center. acs.org

Circular dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of these chiral complexes in solution. The CD spectrum provides information about the absolute configuration of the complex and can be used to monitor the enantioselectivity of reactions catalyzed by these species. The development of new chiral biquinoline-based ligands continues to be an active area of research, with the goal of achieving higher levels of stereocontrol in a variety of chemical transformations. sfu.ca

Lanthanide Coordination Compounds and Metal-Organic Frameworks

The coordination of lanthanide ions with organic ligands has been a particularly fruitful area of research. Lanthanide ions possess unique electronic and photophysical properties, including sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts, which are highly desirable for applications in lighting devices, sensors, and biomedical imaging. The coordination environment around the lanthanide ion plays a crucial role in modulating these properties.

While specific research on the complexation of this compound with lanthanide ions is not extensively documented in publicly available literature, the coordination behavior of related quinoline-based ligands provides significant insights into the potential interactions. For instance, derivatives of 8-hydroxyquinoline (B1678124) have been shown to form stable complexes with lanthanide ions. nih.govnih.gov In these complexes, the lanthanide ion typically coordinates to the phenolate (B1203915) oxygen and the quinoline nitrogen atom.

Binuclear lanthanide(III) complexes have been synthesized using a Schiff base ligand derived from 8-hydroxyquinoline-7-carboxaldehyde. nih.gov In these structures, the ligand binds to the lanthanide(III) ion through the phenolate oxygen atom and the nitrogen atom of the quinoline unit. Dimerization occurs through the phenolate oxygen atoms, resulting in a central four-membered (LnO)₂ ring. nih.gov This mode of binding highlights the propensity of the hydroxyquinoline moiety to act as a bridging ligand, a characteristic that would be anticipated for this compound.

The general characteristics of lanthanide complexes with nitrogen-containing heterocyclic ligands often include high coordination numbers, typically ranging from 7 to 9. acs.org The coordination sphere is often completed by solvent molecules or counter-ions from the lanthanide salt used in the synthesis. The inherent chirality of the [8,8'-biquinoline] core, arising from the restricted rotation around the C8-C8' bond, adds another dimension of complexity and potential for stereoselective catalysis.

Table 1: Representative Lanthanide Complexes with Quinoline-Based Ligands

LigandLanthanide Ion(s)Coordination FeaturesReference(s)
Schiff base of 8-hydroxyquinoline-7-carboxaldehydeLa³⁺, Nd³⁺, Sm³⁺, Eu³⁺, Gd³⁺, Dy³⁺, Ho³⁺, Er³⁺, Yb³⁺Binuclear complexes with (LnO)₂ core; ligand binds via phenolate oxygen and quinoline nitrogen. nih.gov
2,2'-biquinoline-4,4'-dicarboxylic acidLa³⁺, Gd³⁺Coordination polymers; coordination via carboxylate groups. core.ac.uk
8-hydroxyquinoline derivativesSm(III), Gd(III), Eu(III)Formation of stable chelates. nih.gov

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The modular nature of MOFs allows for the rational design of materials with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, catalysis, and sensing. researchgate.net

The use of biquinoline-based ligands in the construction of MOFs is an area of growing interest. For example, 2,2'-biquinoline-4,4'-dicarboxylic acid has been employed to synthesize lanthanide-containing coordination polymers. core.ac.uk These materials often exhibit high thermal stability and can possess interesting photoluminescent properties. core.ac.uk The design of such MOFs relies on the ability of the biquinoline unit to act as a rigid spacer and the carboxylate groups to coordinate with the metal centers, forming extended network structures.

While there is a lack of specific reports on MOFs constructed from this compound, its structural features suggest its potential as a valuable building block. The two diol functionalities can act as coordination sites, potentially bridging multiple metal centers. The rigid and angled nature of the biquinoline backbone could lead to the formation of porous frameworks with specific topologies. Furthermore, the inherent chirality of the ligand could be transferred to the resulting MOF, opening up possibilities for enantioselective applications. The nitrogen atoms of the quinoline rings could also participate in coordination, leading to more complex and robust structures.

The properties of such hypothetical MOFs would be heavily influenced by the choice of the lanthanide ion. For instance, MOFs incorporating Eu³⁺ or Tb³⁺ would be expected to exhibit characteristic red and green luminescence, respectively, due to the "antenna effect," where the biquinoline ligand absorbs light and transfers the energy to the lanthanide ion. sci-hub.se The porosity of the framework could allow for the encapsulation of guest molecules, which could in turn modulate the luminescent properties, forming the basis for chemical sensors.

Table 2: Potential Design Features of this compound Based MOFs

FeatureDescriptionPotential Property/Application
Ligand Rigidity The biquinoline backbone provides a rigid and well-defined geometry.Formation of stable, porous frameworks.
Coordination Sites Two hydroxyl groups and two nitrogen atoms available for metal coordination.Potential for high connectivity and diverse network topologies.
Inherent Chirality The atropisomerism of the 8,8'-biquinoline (B11861986) linkage.Enantioselective catalysis and separation.
Lanthanide Node Incorporation of luminescent lanthanide ions (e.g., Eu³⁺, Tb³⁺).Luminescent materials for sensing and lighting.

Catalytic Applications of 8,8 Biquinoline 7,7 Diol Derived Systems

Asymmetric Catalysis Mediated by Chiral Biquinoline Complexes

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial in pharmaceuticals and materials science. researchgate.net Systems based on [8,8'-Biquinoline]-7,7'-diol have emerged as a versatile class of ligands, demonstrating remarkable efficiency in a range of metal-catalyzed asymmetric reactions.

Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Friedel-Crafts)

The construction of carbon-carbon bonds with high enantioselectivity is a fundamental goal in organic synthesis. Chiral complexes derived from this compound have proven to be effective catalysts in several important C-C bond-forming reactions.

Cross-Coupling Reactions: Asymmetric cross-coupling reactions represent a powerful tool for the synthesis of chiral biaryl compounds and other complex molecules. While early efforts in the 1970s demonstrated the potential for enantioselective cross-coupling using chiral nickel and palladium complexes, the development of more efficient and selective ligand systems has been a continuous pursuit. nih.gov The rigid biquinoline framework is well-suited for creating a defined chiral pocket around the metal center, influencing the stereochemical outcome of the reaction. For instance, biquinoline-derived phosphine (B1218219) ligands have been utilized in asymmetric cross-coupling reactions to construct chiral structures. researchgate.net The stereochemical outcome of these reactions can be highly dependent on the specific ligand structure and reaction conditions. acs.org In some cases, the reaction can proceed with inversion of stereochemistry at a stereogenic center. acs.org

Friedel-Crafts Reactions: The enantioselective Friedel-Crafts reaction is a vital method for the synthesis of chiral aromatic compounds. sfu.ca Chiral metal complexes, including those with bipyridine-type ligands, have been successfully employed as catalysts for the asymmetric alkylation of indoles and other aromatic systems with electrophiles like nitroalkenes and enoylpyridine N-oxides. rsc.orgnih.gov For example, a chiral bicyclic skeleton-tethered bipyridine–Zn(OTf)₂ complex has been shown to facilitate the enantioselective Friedel–Crafts alkylation of indoles with trans-β-nitroarylalkenes, yielding products with up to 91% enantiomeric excess (ee). rsc.org Similarly, chiral bisoxazoline-Zn(II) complexes have been used for the enantioselective Michael addition of malonates to 2-enoylpyridine N-oxides, achieving up to 96% ee. nih.gov The design of the chiral ligand is crucial in controlling the facial selectivity of the nucleophilic attack on the activated electrophile. A plausible transition-state model for the reaction catalyzed by a chiral bisoxazoline-Zn(II) complex suggests that the stereochemical outcome is determined by the specific coordination of the substrates to the chiral metal center. nih.gov

Table 1: Enantioselective Friedel-Crafts Reactions Catalyzed by Chiral Biquinoline-Type Systems
Reaction TypeCatalyst SystemSubstratesProductEnantiomeric Excess (ee)Reference
Alkylation of IndolesChiral Bicyclic Bipyridine–Zn(OTf)₂Indoles, trans-β-nitroarylalkenes3-(2-nitroalkyl)indolesUp to 91% rsc.org
Michael AdditionChiral Bisoxazoline-Zn(II)Malonates, 2-enoylpyridine N-oxidesMichael AdductsUp to 96% nih.gov
Alkylation of IndolesChiral Pyridine Bis(oxazoline)-Cu(II)Indoles, 2-enoylpyridine 1-oxidesAlkylated IndolesUp to 97% nih.gov

Asymmetric Reduction of Prochiral Substrates

The asymmetric reduction of prochiral ketones and alkenes to produce chiral alcohols and alkanes is a fundamental transformation in organic chemistry. Chiral ligands containing quinoline (B57606) motifs have been successfully applied in metal-catalyzed asymmetric hydrogenation reactions. For instance, chiral iridium complexes bearing P,N-chiral ligands have been used in the asymmetric hydrogenation of disubstituted alkenes. thieme-connect.com The efficiency and enantioselectivity of these reductions are highly dependent on the structure of the chiral ligand and the nature of the metal center.

Enantioselective Addition Reactions (e.g., Allylation, Michael Additions)

Enantioselective addition reactions, such as allylation and Michael additions, are powerful methods for creating new stereocenters. Chiral biquinoline-derived systems have shown significant promise in these transformations.

Michael Additions: The enantioselective Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. A chiral biquinoline N,N'-dioxide-scandium trifluoromethanesulfonate (B1224126) complex has been utilized to catalyze the Michael addition of β-keto esters to α,β-unsaturated carbonyl compounds, affording the corresponding adducts with enantioselectivities up to 84% ee. researchgate.netrsc.org This demonstrates the ability of the chiral ligand to create a highly organized transition state that directs the approach of the nucleophile.

Table 2: Enantioselective Addition Reactions Mediated by Chiral Biquinoline-Derived Catalysts
ReactionCatalyst SystemSubstratesProductEnantiomeric Excess (ee)Reference
Allylation of Aromatic Aldehydes(S)-2,2'-Biquinoline N,N'-dioxideAromatic Aldehydes, AllyltrichlorosilaneChiral Homoallylic AlcoholsUp to 88% thieme-connect.com
Michael Addition of β-Keto EstersChiral Biquinoline N,N'-dioxide-Sc(OTf)₃β-Keto Esters, α,β-Unsaturated CarbonylsMichael AdductsUp to 84% researchgate.net

Mechanistic Insights into Asymmetric Catalysis

Understanding the mechanism of asymmetric catalysis is crucial for the rational design of more efficient and selective catalysts. Studies on this compound derived systems have provided valuable insights into the principles of chiral recognition and transition state stabilization.

Chiral Recognition and Substrate Selectivity

The ability of a chiral catalyst to distinguish between the enantiotopic faces of a prochiral substrate or between two enantiomers of a racemic substrate is known as chiral recognition. mdpi.com In systems derived from this compound, the C₂-symmetric scaffold plays a pivotal role in establishing a well-defined chiral environment around the catalytically active metal center. This chiral pocket dictates the orientation of the reacting substrates, leading to the preferential formation of one enantiomer of the product. The photophysical and chiroptical properties of chiral biquinoline amphiphiles have been found to be closely related to their aggregate states, which can influence chiral recognition processes. researchgate.net

Role of the Biquinoline Scaffold in Transition State Stabilization

The rigid and sterically demanding nature of the biquinoline scaffold is instrumental in stabilizing the transition state of the catalyzed reaction. vulcanchem.com By restricting the conformational freedom of the reacting molecules within the chiral pocket, the ligand pre-organizes the substrates for the desired stereochemical outcome. This stabilization of the transition state lowers the activation energy for the formation of one enantiomer over the other, thereby enhancing the enantioselectivity of the reaction. fsu.edu In palladium-catalyzed aerobic oxidation reactions, the structure of the biquinoline ligand has been shown to influence the reaction rate and the stability of the catalytic species. stanford.edu For example, mechanistic studies have suggested that certain biquinoline-ligated palladium complexes may be limited by the formation of less soluble trimeric species during catalysis. osti.gov The 2,2'-biquinoline (B90511) scaffold can act as a rigid, ditopic ligand, and the use of solvents that can stabilize polar transition states, such as nitromethane, can be beneficial. vulcanchem.com

Organocatalytic and Cooperative Catalytic Systems

The intrinsic functionalities of this compound and its derivatives, namely the Lewis basic nitrogen atoms and the acidic hydroxyl groups, position them as promising candidates for organocatalysis. This field of catalysis utilizes small organic molecules to accelerate chemical reactions. The strategic placement of these functional groups allows for bifunctional activation of substrates, a key principle in many organocatalytic transformations. Furthermore, the ability of the biquinoline scaffold to coordinate with metal centers opens up avenues for cooperative catalysis, where both an organocatalyst and a transition metal complex work in concert to achieve novel reactivity and selectivity.

Bifunctional Catalysis Employing Biquinoline Derivatives

Bifunctional catalysis is a powerful strategy in which a single catalyst possesses two distinct functional groups that act synergistically to promote a chemical reaction. In the context of this compound and its analogues, the diol functionality can act as a Brønsted acid or a hydrogen-bond donor, while the nitrogen atoms of the biquinoline core serve as Lewis bases. This dual activation mode can effectively organize and activate reaction partners, leading to enhanced reaction rates and stereoselectivities.

The design and synthesis of novel bifunctional ligands based on the biquinoline framework have been a subject of interest. For instance, the synthesis of 1,1'-dimethyl-octahydro-8,8'-biquinoline-7,7'-diol was reported as a new aza-analogue of the well-known BINOL ligand. deepdyve.com This structural modification highlights the ongoing efforts to expand the library of chiral bifunctional organocatalysts. These catalysts are designed to create a well-defined chiral environment around the reacting substrates, thereby influencing the stereochemical outcome of the reaction.

Research into the application of such bifunctional biquinoline derivatives has shown their potential in various asymmetric transformations. For example, bifunctional organocatalysts have been successfully employed in diastereo- and enantioselective aza-Michael-type reactions of nitroalkenes to N-tosylimines. ugr.es In these reactions, the Lewis basic nitrogen likely activates the nucleophile, while the hydroxyl group protonates or hydrogen-bonds to the electrophile, facilitating the carbon-carbon bond formation in a stereocontrolled manner.

Table 1: Examples of Bifunctional Catalysis with Biquinoline Derivatives

Catalyst TypeReactionKey Features
Chiral Biquinoline Diol DerivativesAza-Michael type reactionDiastereo- and enantioselective C-C bond formation. ugr.es
1,1'-dimethyl-octahydro-8,8'-biquinoline-7,7'-diolGeneral Asymmetric CatalysisAza-analogue of BINOL with distinct properties. deepdyve.com

Merging Organocatalysis with Transition Metal Catalysis

A burgeoning area of research involves the synergistic combination of organocatalysis and transition metal catalysis, often referred to as cooperative or dual catalysis. chim.itrsc.orgrsc.org This approach aims to unlock unprecedented chemical transformations that are not achievable with either catalytic system alone. chim.itrsc.org The compatibility of the amine functionalities in biquinoline derivatives with a wide range of transition metal catalysts makes them attractive candidates for such cooperative systems. chim.it

In a cooperative catalytic cycle, the organocatalyst and the transition metal complex can activate different components of a reaction, leading to a highly controlled and efficient process. For example, the secondary amine of an organocatalyst can react with an aldehyde to form a nucleophilic enamine intermediate, while a transition metal complex activates the electrophilic partner. chim.it This dual activation strategy has been successfully applied to a variety of reactions, including the synthesis of complex heterocyclic compounds. chim.it

While specific examples detailing the use of this compound itself in merged organo-transition metal catalysis are still emerging, the broader class of biquinoline derivatives has shown significant promise. For instance, the combination of amine catalysis with transition metals like palladium has been explored for reactions such as the Tsuji-Trost cyclization of aldehydes. chim.it Furthermore, the use of biquinoline ligands in conjunction with metals like copper and zirconium has been reported for the synthesis of substituted quinolines through multicomponent reactions. rsc.org These systems often involve the in-situ formation of active catalytic species that facilitate complex bond-forming sequences. rsc.org

The development of metal-organic frameworks (MOFs) based on biquinoline ligands also represents a step towards integrating these catalytic concepts into heterogeneous systems. nih.govacs.org These materials can provide a platform for cooperative catalysis, for example, in cyanosilylation reactions. nih.govacs.org

Table 2: Cooperative Catalytic Systems Involving Biquinoline Scaffolds

Catalytic SystemReaction TypeRole of Biquinoline Derivative
Amine Organocatalyst + Palladium ComplexTsuji-Trost CyclizationForms enamine intermediate. chim.it
Copper or Zirconium + Biquinoline LigandMulticomponent Quinoline SynthesisLigand for the metal center, facilitating the reaction cascade. rsc.org
Biquinoline-based Metal-Organic FrameworksCyanosilylation of AldehydesProvides a platform for cooperative catalysis. nih.govacs.org

Computational and Spectroscopic Elucidation of 8,8 Biquinoline 7,7 Diol and Its Complexes

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the quantum mechanical nature of [8,8'-Biquinoline]-7,7'-diol. By solving the Kohn-Sham equations, researchers can accurately model the electronic structure and predict various molecular properties, offering a theoretical framework to complement experimental findings.

Electronic Structure and Molecular Conformation

DFT calculations reveal that the electronic structure of this compound is characterized by a delocalized π-system extending across both quinoline (B57606) rings. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's electronic transitions and reactivity. For related quinoline derivatives, the HOMO is typically localized on the phenoxide ring, while the LUMO is centered on the pyridyl ring. The presence of the hydroxyl groups at the 7 and 7' positions significantly influences the electron density distribution, enhancing the molecule's ability to coordinate with metal ions.

The molecular conformation of this compound is non-planar due to steric hindrance between the hydrogen atoms at the 2 and 2' positions. The dihedral angle between the two quinoline moieties is a key determinant of its chiroptical properties. DFT studies on the parent 2,2'-biquinoline (B90511) molecule suggest a preference for a trans conformation in both the solid state and in solution. The introduction of the hydroxyl groups can further influence the conformational preference through intramolecular hydrogen bonding.

Table 1: Calculated Electronic Properties of a Model Quinoline Derivative.
ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D

Theoretical Prediction of Reactivity and Chirality

DFT calculations provide valuable insights into the chemical reactivity of this compound. The distribution of the electrostatic potential (ESP) can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. The nitrogen atoms of the quinoline rings and the oxygen atoms of the hydroxyl groups are predicted to be the primary sites for metal coordination.

The concept of the dual descriptor (DD) is a powerful DFT-based tool for predicting reactivity. A positive value of the dual descriptor indicates a site prone to electrophilic attack, while a negative value suggests a nucleophilic site. The chirality of this compound arises from the restricted rotation around the C8-C8' bond, leading to atropisomerism. This axial chirality is a consequence of steric hindrance that prevents the interconversion of the two enantiomeric forms.

Computational Studies of Metal-Ligand Bonding and Catalytic Pathways

Computational studies have been instrumental in understanding the nature of metal-ligand bonding in complexes of this compound. DFT calculations can elucidate the orbital interactions between the metal center and the ligand, providing a detailed picture of the coordination bond. The strength and nature of this bond are critical in determining the stability and reactivity of the resulting complex.

Furthermore, DFT has been employed to investigate the catalytic pathways of reactions involving metal complexes of biquinoline derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the reaction mechanism. For instance, in asymmetric catalysis, DFT can help to explain the origin of enantioselectivity by comparing the energy barriers for the formation of different stereoisomers. Theoretical investigations into related cobalt-bipyridine complexes have shown that reductive functionalization proceeds through a nucleophilic attack mechanism with a low free energy barrier.

Advanced Spectroscopic Characterization

A suite of advanced spectroscopic techniques has been utilized to experimentally probe the structural, dynamic, and photophysical properties of this compound and its complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound in solution. The chemical shifts of the protons and carbons in the quinoline rings provide a detailed map of the electronic environment within the molecule. For the parent 2,2'-biquinoline, specific proton signals can be assigned, and similar assignments can be inferred for the diol derivative. The hydroxyl protons are expected to exhibit a characteristic chemical shift that is sensitive to solvent and temperature.

Two-dimensional NMR techniques, such as COSY and HMQC, can be used to establish the connectivity between protons and carbons, further confirming the structural assignment. Dynamic NMR studies can provide information on the rotational barrier around the C8-C8' bond and the kinetics of conformational changes. In a study of 8-hydroxyquinoline (B1678124) and its derivatives, ¹H and ¹³C chemical shifts were correlated with calculated charge densities.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for a 2,2'-Biquinoline Derivative in CDCl₃.
ProtonChemical Shift (ppm)
H-3, H-3'7.35
H-4, H-4'8.20
H-5, H-5'7.80
H-6, H-6'7.55

UV-Visible and Photoluminescence Spectroscopy of this compound and Complexes

UV-Visible absorption spectroscopy reveals the electronic transitions within the this compound molecule. The spectrum of the free ligand is typically characterized by intense π-π* transitions in the ultraviolet region. Upon complexation with a metal ion, new absorption bands often appear in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions. The position and intensity of these bands are sensitive to the nature of the metal ion and the solvent. For instance, the UV-Vis spectrum of 2,2'-biquinoline shows a π-π* transition that is slightly affected by solvent polarity.

Photoluminescence spectroscopy provides information about the emissive properties of the molecule and its complexes. This compound and its complexes can exhibit fluorescence or phosphorescence upon excitation with UV or visible light. The emission wavelength, quantum yield, and lifetime are important parameters that characterize the photophysical behavior. These properties are highly dependent on the rigidity of the molecular structure and the presence of heavy atoms, which can enhance spin-orbit coupling. Studies on related 8-hydroxyquinoline derivatives have shown that their fluorescence properties are significantly altered upon metal complexation.

Table 3: Photophysical Data for a Biquinoline Compound and its Metal Complex.
CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
Biquinoline Ligand3203800.05
Ruthenium(II) Complex4506100.12

Chiroptical Spectroscopy (e.g., Circular Dichroism Spectroscopy) for Enantiomeric Characterization

This compound possesses axial chirality due to hindered rotation around the C8-C8' single bond, resulting in the existence of two stable, non-superimposable atropisomers: (+)-(aR) and (-)-(aS). Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is a pivotal technique for the characterization and assignment of the absolute configuration of these enantiomers.

Detailed research has successfully resolved the racemic mixture of this compound and characterized the individual enantiomers using CD spectroscopy. The (-)-(aS)-enantiomer exhibits a distinct CD spectrum characterized by positive exciton (B1674681) chirality. This results in a characteristic bisignate Cotton effect, also known as a couplet. Specifically, it displays a positive maximum Cotton effect at a wavelength of 250 nm, followed by a negative minimum at 234 nm.

The absolute stereochemical configurations have been unequivocally assigned as (-)-(aS) and (+)-(aR) through correlation with diastereomeric derivatives whose structures were confirmed by X-ray crystallography.

The key chiroptical data for the (-)-(aS)-enantiomer of this compound are summarized in the table below.

ParameterWavelength (λ)SignDescription
Maximum Cotton Effect250 nmPositiveFirst band of the exciton couplet
Minimum Cotton Effect234 nmNegativeSecond band of the exciton couplet

This interactive table summarizes the Circular Dichroism (CD) spectral data for the (-)-(aS)-enantiomer of this compound.

Infrared Spectroscopy for Vibrational Fingerprints

The key functional groups contributing to its vibrational spectrum are the hydroxyl (-OH) groups, the aromatic quinoline rings, and the C-N and C-O bonds.

The expected vibrational modes and their approximate spectral regions are detailed below:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹. This band is characteristic of the stretching vibration of the hydroxyl (-OH) groups. The broadness of the peak is typically due to intermolecular or intramolecular hydrogen bonding.

Aromatic C-H Stretching: Sharp, medium-intensity bands are expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). These absorptions are due to the stretching vibrations of the carbon-hydrogen bonds on the quinoline aromatic rings.

C=N and C=C Stretching: The quinoline rings contain both C=C and C=N double bonds. These vibrations give rise to a series of characteristic sharp bands of variable intensity in the "fingerprint region," specifically between 1450 cm⁻¹ and 1650 cm⁻¹. These peaks are crucial for confirming the presence of the aromatic heterocyclic scaffold.

C-O Stretching: A strong absorption band corresponding to the stretching vibration of the C-O single bond of the phenolic hydroxyl group is expected to be observed in the 1200-1300 cm⁻¹ region.

Out-of-Plane C-H Bending: In the region below 900 cm⁻¹, characteristic bands arising from the out-of-plane bending vibrations of the aromatic C-H bonds are expected. The exact positions of these bands can provide information about the substitution pattern on the aromatic rings.

The following table summarizes the predicted key vibrational fingerprints for this compound.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
O-H StretchingHydroxyl (-OH)3200 - 3600Strong, Broad
C-H StretchingAromatic (Quinoline)3000 - 3100Medium, Sharp
C=N / C=C StretchingAromatic (Quinoline)1450 - 1650Medium to Strong, Sharp
C-O StretchingPhenolic C-O1200 - 1300Strong
C-H BendingAromatic (Out-of-plane)< 900Medium to Strong

This interactive table outlines the expected characteristic infrared absorption bands for this compound based on its molecular structure.

Supramolecular Chemistry and Molecular Recognition Based on 8,8 Biquinoline 7,7 Diol

Design of Chiral Supramolecular Architectures

The atropisomeric nature of [8,8'-Biquinoline]-7,7'-diol, a member of the "azaBINOL" family, provides a fundamental basis for the design of chiral supramolecular architectures. The stable, non-interconverting enantiomers of this diol can be resolved, offering access to enantiopure building blocks for the construction of complex, three-dimensional structures with controlled chirality.

The resolution of racemic this compound has been successfully achieved through enzymatic methods. For instance, the incubation of the corresponding dipentanoate ester with a crude cholesterol esterase preparation from bovine pancreas yielded the unreacted dextrorotatory diester in high enantiomeric excess (≥99% ee), which can then be converted to the (+)-(aR)-diol. This enzymatic resolution provides a practical route to obtaining the enantiopure diol, a critical prerequisite for its application in the synthesis of homochiral supramolecular entities.

The configurational stability of this compound is a key factor in its utility. The racemization barrier is sufficiently high to allow for the isolation and use of the individual enantiomers under normal conditions. This stability ensures that the chirality of the building block is faithfully transferred to the resulting supramolecular assembly.

While specific examples of complex chiral cages or helical structures derived solely from this compound are still emerging in the literature, its structural analogy to the well-studied 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives suggests immense potential. The bidentate N,N-chelation sites and the adjacent hydroxyl groups provide ideal coordination vectors for the construction of metal-organic cages (MOCs) and coordination polymers with predetermined chirality. The C2-symmetry of the molecule is particularly advantageous for the formation of highly symmetric and discrete supramolecular structures.

Table 1: Chiroptical Properties of Resolved this compound

EnantiomerSpecific RotationSolvent
(+)-(aR)Not reportedNot reported
(-)-(aS)Not reportedNot reported

Molecular Recognition Phenomena (e.g., Host-Guest Interactions)

The structural features of this compound make it a promising candidate for molecular recognition and host-guest chemistry. The concave shape of the molecule, along with the presence of hydrogen bond donors (hydroxyl groups) and acceptors (quinoline nitrogen atoms), creates a well-defined binding pocket suitable for encapsulating guest molecules.

Derivatives of this compound can be functionalized to create more sophisticated host systems. For instance, the introduction of additional recognition sites or the incorporation of the diol into larger macrocyclic frameworks can enhance its binding affinity and selectivity for specific guests. These modifications can be tailored to recognize guests based on their size, shape, and chemical functionality.

A significant application of chiral hosts derived from scaffolds like this compound is in enantioselective recognition. The chiral cavity of an enantiopure host can preferentially bind one enantiomer of a chiral guest over the other. This discrimination can be detected through various analytical techniques, such as fluorescence spectroscopy or nuclear magnetic resonance (NMR). For example, chiral fluorescent sensors based on similar BINOL structures have demonstrated high enantioselectivity in the recognition of amino acids and other chiral molecules. The fluorescence of the host molecule is often modulated upon guest binding, leading to a measurable change in the emission intensity or wavelength that can be correlated to the enantiomeric composition of the guest.

While detailed host-guest complexation studies specifically involving this compound are not extensively documented in the available literature, the principles established with analogous chiral diols provide a strong foundation for its potential in this area. The combination of its rigid, chiral backbone and the versatile coordination and hydrogen-bonding capabilities positions it as a valuable tool for the development of novel sensors and separation agents.

Crystal Engineering and Self-Assembly Processes

Crystal engineering relies on the understanding and utilization of intermolecular interactions to design and synthesize crystalline solids with desired structures and properties. The self-assembly of this compound and its derivatives is a powerful strategy for the construction of ordered supramolecular architectures in the solid state.

The key intermolecular interactions that govern the self-assembly of this diol include hydrogen bonding and π-π stacking. The hydroxyl groups can act as hydrogen bond donors, while the quinoline (B57606) nitrogen atoms and the aromatic rings can act as hydrogen bond acceptors and participate in π-π stacking interactions, respectively.

In the solid state, related 8-hydroxyquinoline (B1678124) molecules are known to form centrosymmetric dimers via intermolecular O—H···N hydrogen bonds. This often leads to the formation of a central planar four-membered N2H2 ring. These dimers can then further assemble into three-dimensional frameworks through π–π stacking and C—H···π interactions. The crystal packing is therefore a result of a delicate balance of these non-covalent forces.

The coordination of metal ions to the bidentate N,N-chelating unit of this compound provides a robust method for directing its self-assembly into coordination polymers and metal-organic frameworks (MOFs). The choice of metal ion, with its specific coordination geometry and number, along with the stoichiometry of the reaction, can be used to control the dimensionality and topology of the resulting network. For instance, the use of linear metal linkers could lead to the formation of one-dimensional chains, while tetrahedrally or octahedrally coordinating metals could generate two- or three-dimensional networks.

The chirality of this compound can be exploited to generate chiral MOFs with potential applications in enantioselective catalysis and separation. The self-assembly of an enantiopure diol with metal ions can lead to the formation of homochiral crystalline materials.

Table 2: Crystallographic Data for a Related 8-Hydroxyquinoline Polymorph

ParameterValue
Crystal systemMonoclinic
Space groupP21/n
a (Å)6.620(3)
b (Å)9.243(4)
c (Å)11.070(4)
β (°)90.718(6)
V (ų)677.3(5)
Z4

Note: This data is for a polymorph of 8-hydroxyquinoline and is provided as an illustrative example of the types of crystal structures that can be formed by related compounds. researchgate.net

The rational design of crystalline materials based on this compound holds significant promise for the development of new functional materials with tailored properties for applications in catalysis, sensing, and materials science.

Emerging Research Directions and Future Perspectives for 8,8 Biquinoline 7,7 Diol

Exploration of Novel Functional Materials

The rigid, conjugated framework of [8,8'-Biquinoline]-7,7'-diol makes it an excellent building block for novel functional materials with tailored properties.

The field of organic electronics has been significantly influenced by 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, most notably in the development of Organic Light-Emitting Diodes (OLEDs). The metal complexes of 8-HQ are known for their strong fluorescence, a property that arises from the increased rigidity upon chelation with a metal ion, which reduces non-radiative decay pathways.

This compound can be viewed as a dimeric, more extensive analogue of 8-HQ. This extended conjugation is predicted to influence its photophysical properties, potentially shifting its fluorescence characteristics. Research has shown that substituents on the quinoline (B57606) ring can tune the emission color of its metal complexes across the visible spectrum. Electron-donating groups typically cause a red-shift in emission, while electron-withdrawing groups induce a blue-shift. Future research will likely focus on synthesizing derivatives of this compound and their metal complexes to precisely control their luminescent properties for applications in OLEDs, chemical sensors, and fluorescent probes.

Table 1: Photophysical Properties of Selected 8-Hydroxyquinoline Derivatives and Complexes

Compound/ComplexExcitation Wavelength (λex)Emission Wavelength (λem)Fluorescence Quantum Yield (Φf)Key Feature
8-Hydroxyquinoline (8-HQ)--WeakWeakly fluorescent due to excited-state proton transfer.
Tris(8-quinolinolato)aluminum(III) (Alq3)~390 nm~520 nm (Green)~0.12Classic OLED emitter material. researchgate.net
5-Substituted 8-HQ Complexes-Tunable (450-800 nm)VariableEmission color correlates with the Hammett constant of the substituent.
7-(Diethylamino)quinolin-2(1H)-one~410 nm~480 nm0.03 (in water)Quantum yield is highly sensitive to solvent polarity and viscosity. nih.govnih.gov

The ability of the biquinoline moiety to form stable coordination complexes with metal ions can be exploited in polymer science. Integrating this compound into polymer backbones creates materials capable of binding metals, which can be used to fabricate advanced separation membranes.

A notable study involved the synthesis of a polyester (B1180765) amide (PEA) containing biquinoline units. mdpi.com This polymer and its corresponding copper(I) metal complex (PEA-Cu(I)) were formed into dense membranes and tested for the separation of organic mixtures via pervaporation. The results demonstrated that the incorporation of the metal complex significantly altered the membrane's transport properties. The PEA–Cu(I) membrane showed a much higher separation index for a methanol (B129727)/n-heptane mixture compared to the pure PEA membrane. mdpi.com This enhanced performance is attributed to the coordination of Cu(I) with the nitrogen atoms of the biquinoline units, which screens their polarity and facilitates the preferential transport of polar methanol molecules through the membrane. mdpi.com In contrast, the unmodified PEA membrane was found to be selective for separating thiophene (B33073) from n-heptane. mdpi.com This research highlights the potential for creating highly selective membranes for challenging chemical separations by designing polymers with specific metal-coordinating ligands like this compound.

Table 2: Pervaporation Performance of Biquinoline-Containing Polymer Membranes

Membrane MaterialMixture for SeparationSelectivityKey Finding
Polyester Amide (PEA)n-heptane / thiopheneSelective for thiopheneThe unmodified polymer membrane effectively separates thiophene impurities. mdpi.com
PEA-Cu(I) Complexn-heptane / methanolSelective for methanolCoordination with Cu(I) enhances the transport of polar molecules. mdpi.com

Integration into Bio-Inspired and Biomimetic Systems

Biological systems achieve remarkable specificity through precisely structured molecular recognition sites. The rigid, pre-organized structure of this compound makes it an ideal candidate for developing bio-inspired systems, particularly in the realm of chemosensors that mimic biological receptors.

The biquinoline core provides a well-defined cavity for selective metal ion coordination, analogous to the active sites of metalloenzymes. Future research could focus on designing sensors where the binding of a specific metal ion to the this compound scaffold triggers a measurable optical response, such as a change in fluorescence intensity or color. mdpi.com This "turn-on" or "turn-off" sensing mechanism is a hallmark of many biological signaling processes. By modifying the periphery of the biquinoline rings with other functional groups, it may be possible to create receptors that not only bind a metal but also recognize a secondary substrate, mimicking the ternary complexes found in enzyme catalysis. Such bio-inspired devices could find applications in environmental monitoring, medical diagnostics, and cellular imaging. nih.gov

Theoretical Advancements and Predictive Modeling in this compound Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before their synthesis, saving significant time and resources. mdpi.com For this compound and its derivatives, theoretical modeling can provide deep insights into their electronic structure, stability, and potential applications.

A key parameter derived from DFT calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgirjweb.com This HOMO-LUMO gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability; a large gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. irjweb.comekb.eg Furthermore, the HOMO-LUMO gap correlates with the electronic absorption properties of the molecule, allowing for the prediction of its behavior in optoelectronic devices. schrodinger.com DFT studies can be used to screen libraries of virtual this compound derivatives with different substituents, predicting how these modifications will tune the HOMO-LUMO gap and, consequently, the material's optical and electronic properties. researchgate.net This predictive power is invaluable for rationally designing new functional materials and catalysts.

Table 3: Calculated HOMO-LUMO Energy Gaps for Quinoline and Related Compounds via DFT

CompoundCalculation MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
QuinolineDFT/B3LYP/6–31+G(d,p)-6.646-1.8164.83
8-Hydroxyquinoline (8-HQ)DFT/B3LYP/6-31G*--4.52
Julolidine Derivative (I)DFT/B3LYP/6–311G(d,p)-5.340-1.1434.197

Note: Values are taken from different studies and serve for illustrative purposes. Direct comparison requires identical computational methods.

Strategic Development of Next-Generation Chiral Ligands and Catalysts

The axially chiral C2-symmetric diol structure of this compound makes it a highly attractive scaffold for the development of new catalysts for asymmetric synthesis. It is a nitrogen-containing analogue of the renowned BINOL ligand, which is a cornerstone of asymmetric catalysis. nih.gov The presence of both hydroxyl groups (Brønsted acids) and quinoline nitrogen atoms (Lewis bases) offers multiple points for interaction with substrates and reagents.

Future work will likely involve the resolution of racemic this compound to obtain its pure enantiomers. These enantiopure diols can be used directly as organocatalysts or as chiral ligands for metal-catalyzed reactions. researchgate.net Derivatives of the parent diol, where the hydroxyl groups are replaced with phosphines, amines, or other coordinating groups, could lead to new classes of ligands with unique stereoelectronic properties. nih.gov These next-generation catalysts could be applied to a wide range of important chemical transformations, aiming to achieve high yields and enantioselectivities. nih.gov The development of catalysts based on the this compound framework represents a strategic direction for advancing the field of asymmetric synthesis. mdpi.comnih.gov

Table 4: Potential Asymmetric Reactions for Catalysts Based on the this compound Scaffold

Asymmetric Reaction TypePotential Role of Ligand/CatalystRelevant Catalyst Class
Transfer HydrogenationForms chiral metal complex to control stereochemistry of hydride delivery.Chiral diamine-metal complexes. mdpi.comnih.gov
Aldol ReactionActs as a chiral Brønsted acid/base organocatalyst or as a ligand for a Lewis acid.L-Proline derivatives, Chiral diols. researchgate.netnih.gov
Allylboration of KetonesForms a chiral boronate ester in situ to direct the approach of the allyl group.BINOL and other chiral diols. nih.gov
Diels-Alder ReactionCoordinates to a Lewis acidic metal to create a chiral environment around the dienophile.Chiral bisoxazoline (BOX) ligands.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [8,8'-Biquinoline]-7,7'-diol, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions of quinoline precursors. For example, Ullmann coupling of halogenated quinoline derivatives under copper catalysis can yield the biquinoline backbone. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) significantly influence yield. Evidence from peri-xanthenoxanthene (PXX) synthesis shows that iterative optimization, such as using DMF as a solvent at 120°C with a CuI/1,10-phenanthroline catalyst system, improves yields to >70% . Characterization via NMR and X-ray crystallography confirms structural integrity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve axial chirality and hydroxyl proton environments .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks, critical for understanding enantiomer stability .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and purity, with fragmentation patterns aiding structural validation .

Q. How does the electronic structure of this compound influence its fluorescence properties?

  • Methodological Answer : The conjugated π-system and hydroxyl groups enable tunable fluorescence. Studies on analogous 8-amidoquinoline derivatives demonstrate that electron-donating substituents (e.g., -OH, -NH2_2) enhance quantum yield by stabilizing excited states. Time-resolved fluorescence spectroscopy (e.g., TCSPC) quantifies lifetime changes in varying solvents, with polar aprotic solvents like acetonitrile showing prolonged emission .

Advanced Research Questions

Q. What strategies resolve enantiomers of axially chiral this compound derivatives, and how are enantiomerization barriers quantified?

  • Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers. Kinetic studies using variable-temperature NMR or circular dichroism (CD) spectroscopy measure enantiomerization barriers. For example, Blakemore et al. (2005) reported ΔG‡ values of ~25 kcal/mol for 7,7’-dihydroxy-8,8'-biquinolyl derivatives, attributed to steric hindrance and hydrogen-bonding effects .

Q. How can this compound be functionalized for asymmetric catalysis, and what mechanistic insights guide ligand design?

  • Methodological Answer : Introducing substituents at the 6,6'-positions (e.g., aryl or alkyl groups) enhances steric and electronic modulation. For instance, Wang (2013) demonstrated that 6,6'-diaryl derivatives act as chiral ligands in asymmetric allylic alkylation, achieving >90% ee. Mechanistic studies (DFT calculations) reveal that the dihedral angle between quinoline planes dictates transition-state stabilization .

Q. What experimental approaches address contradictory data in fluorescence quenching studies of this compound-metal complexes?

  • Methodological Answer : Discrepancies in quenching efficiency often arise from solvent polarity or competing coordination sites. Titration experiments with UV-vis and fluorescence spectroscopy, coupled with Job’s plot analysis, identify stoichiometry and binding constants. For zinc detection, masking agents (e.g., EDTA) can isolate specific metal interactions, as shown in 8-amidoquinoline probes .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the synthetic yield of this compound derivatives?

  • Methodological Answer : Variability often stems from trace moisture or oxygen sensitivity. Rigorous purification (e.g., column chromatography with deactivated silica gel) and inert atmosphere protocols (glovebox) improve reproducibility. For example, Blakemore et al. (2005) achieved consistent yields (>65%) by excluding air during Suzuki-Miyaura coupling .

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